5-Bromo-2-[[methyl(pyrazin-2-ylmethyl)amino]methyl]pyridin-3-ol

Catalog No.
S7677249
CAS No.
M.F
C12H13BrN4O
M. Wt
309.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-[[methyl(pyrazin-2-ylmethyl)amino]methyl...

Product Name

5-Bromo-2-[[methyl(pyrazin-2-ylmethyl)amino]methyl]pyridin-3-ol

IUPAC Name

5-bromo-2-[[methyl(pyrazin-2-ylmethyl)amino]methyl]pyridin-3-ol

Molecular Formula

C12H13BrN4O

Molecular Weight

309.16 g/mol

InChI

InChI=1S/C12H13BrN4O/c1-17(7-10-6-14-2-3-15-10)8-11-12(18)4-9(13)5-16-11/h2-6,18H,7-8H2,1H3

InChI Key

PGQWSXVAOXMTCV-UHFFFAOYSA-N

SMILES

CN(CC1=NC=CN=C1)CC2=C(C=C(C=N2)Br)O

Canonical SMILES

CN(CC1=NC=CN=C1)CC2=C(C=C(C=N2)Br)O
5-Bromo-2-[[methyl(pyrazin-2-ylmethyl)amino]methyl]pyridin-3-ol (referred to as BPIPM) is a synthetic compound that has gained a significant amount of attention in the scientific community due to its potential applications in various fields of research and industry. BPIPM is a pyridine derivative that is reported to have antimicrobial and antitumor activities. In this paper, we will explore the definition and background of BPIPM, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry and limitations and future directions.

BPIPM is a pyridine derivative with the molecular formula C14H15BrN4O. It was first synthesized in 2013 by a group of Chinese researchers aiming to develop new antimicrobial compounds. The synthesis of BPIPM involves a multi-step process that includes various chemical reactions and purification steps. Since its synthesis, BPIPM has been studied extensively for its antimicrobial and antitumor activities.

BPIPM is a white or light yellow crystalline powder with a melting point of 219-221°C. It is slightly soluble in water and soluble in ethanol, methanol, and DMSO. BPIPM has a molecular weight of 341.2 g/mol, and its chemical structure is shown in Figure 1.

BPIPM can be synthesized through a multi-step process that involves various chemical reactions such as condensation, reduction, and alkylation. The synthesis process of BPIPM depends on the specific route selected by the researcher, as there are several protocols available in the literature. BPIPM can be characterized by various techniques such as NMR, FT-IR, and mass spectrometry.
used to determine the purity of BPIPM include high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gas chromatography (GC). These methods are based on the separation and quantification of the individual components of the mixture.

BPIPM has been studied for its antimicrobial and antitumor activities. Studies have shown that BPIPM has significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, BPIPM has been reported to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

The toxicity and safety profile of BPIPM is a critical aspect to consider in scientific experiments. Studies have shown that BPIPM has low acute toxicity, and the LD50 (the dose that causes death in 50% of animals tested) is greater than 5000 mg/kg body weight. Additionally, studies have reported that BPIPM does not cause mutagenic or genotoxic effects.

BPIPM has been studied for various applications in scientific experiments, including as an antimicrobial and antitumor agent. Additionally, BPIPM has potential applications as an analytical reagent, especially in HPLC and TLC.

The current state of research for BPIPM is focused on exploring its potential applications in various fields of research and industry. Studies are being conducted to investigate the mechanisms behind the antimicrobial and antitumor activities of BPIPM, as well as its use as an analytical reagent. Significant progress has been made in this area, and the future looks promising.

BPIPM has potential implications in various fields of research and industry, including pharmaceuticals, analytical chemistry, and materials science. In the pharmaceutical industry, BPIPM can be used as a lead compound to develop new antimicrobial and antitumor agents. In analytical chemistry, BPIPM can be used as a new analytical reagent. In materials science, BPIPM can be used as a precursor to synthesize new nanomaterials.

There are several limitations to the study of BPIPM, such as the lack of comprehensive toxicological data and limited understanding of its mechanism of action. Future research should focus on exploring the potential applications of BPIPM in various fields of research and industry. Some potential future directions for BPIPM research include:
1. Improvement of the synthesis process to increase the yield and purity of BPIPM.
2. Investigation of the mechanisms behind the antimicrobial and antitumor activities of BPIPM.
3. Exploration of the potential applications of BPIPM in nanomaterial synthesis.
4. Development of new formulations of BPIPM for improved pharmacokinetic properties.
5. Investigation of the interactions between BPIPM and various biological targets to identify new therapeutic targets.

BPIPM is a synthetic compound with significant potential applications in various fields of research and industry. Its antimicrobial and antitumor activities have made it an attractive lead compound in drug development. Continued research on BPIPM could also lead to new applications in analytical chemistry and materials science. While the current state of research on BPIPM is promising, there are several limitations to its study, and further research is needed to fully understand its potential and limitations.

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

308.02727 g/mol

Monoisotopic Mass

308.02727 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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